Enhanced Reaction Kinetics: A 10-Fold Rate Advantage in Halide Substitutions
In synthetic transformations, the *meta*-bromo substitution of 3-bromophenylmethyl sulphone confers a significant kinetic advantage. Data indicate a kinetic rate for halide substitution that is 10 times faster than that observed with other halides . This finding is specific to the *meta*-isomer and is not a general property of all bromophenyl methyl sulfone isomers, as it arises from the unique electronic environment created by the *meta*-relationship between the bromine and the methylsulfonyl group.
| Evidence Dimension | Reaction Kinetics |
|---|---|
| Target Compound Data | Kinetic rate: 10x faster |
| Comparator Or Baseline | Other halides (unspecified) in similar substitution reactions |
| Quantified Difference | 10-fold increase in reaction rate |
| Conditions | Synthesis via reaction of 3-bromophenol and methyl sulfonyl chloride |
Why This Matters
This rate enhancement enables faster reaction times and potentially higher throughput in synthetic workflows, making 3-bromophenylmethyl sulphone a preferred choice when reaction efficiency is a critical procurement factor.
